Product packaging for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate(Cat. No.:CAS No. 324066-07-1)

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Cat. No.: B2686033
CAS No.: 324066-07-1
M. Wt: 270.284
InChI Key: CEFUOUATYDOAQL-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (CID 2144797) is a synthetic ester compound with the molecular formula C18H16O3, intended for research and development purposes . The compound features a 2-hydroxybenzoate (salicylate) moiety, a structure recognized for its diverse biological activities and prevalent in pharmaceutical agent design . This specific molecular architecture, which incorporates both salicylate and p-tolyl ketone functional groups, makes it a candidate for investigation in several cutting-edge research areas. Researchers are exploring its potential application in medicinal chemistry, particularly in the development of enzyme inhibitors. The salicylate core is a key structural component in known protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are a promising class of investigational anticancer agents . Furthermore, salicylate derivatives are widely studied for their bacteriostatic and fungicidal properties, suggesting potential applications in antimicrobial research . The presence of the 2-oxo-2-(p-tolyl)ethyl group may influence the compound's lipophilicity and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B2686033 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate CAS No. 324066-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFUOUATYDOAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Oxo 2 P Tolyl Ethyl 2 Hydroxybenzoate

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate identifies the key ester linkage as the primary point for disconnection. This leads to two principal precursor fragments: a salicylic (B10762653) acid derivative and a 2-substituted-1-(p-tolyl)ethanone derivative.

Disconnection Approach 1 (C-O bond of the ester): This approach breaks the ester bond to yield salicylic acid (or its activated form, such as an acyl halide) and 2-hydroxy-1-(p-tolyl)ethan-1-one. This strategy forms the basis for methods like Fischer esterification and the Mitsunobu reaction.

Disconnection Approach 2 (C-O bond of the phenacyl ether linkage): This approach also disconnects the ester bond, but considers the phenacyl portion as an electrophile. This leads to salicylic acid (or its carboxylate salt) and a halogenated phenacyl precursor, such as 2-bromo-1-(p-tolyl)ethanone. This is a highly effective and common strategy for synthesizing phenacyl esters.

These two primary disconnection pathways guide the selection of appropriate synthetic methodologies, which are detailed in the subsequent sections.

Classical Esterification Routes and Adaptations for Phenacyl and Salicylate (B1505791) Moieties

Traditional esterification methods provide foundational routes to synthesizing this compound. These methods, while well-established, often require specific adaptations to accommodate the unique structures of the phenacyl and salicylate precursors.

Fischer-Speier esterification involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgchemistrysteps.com In this context, salicylic acid would react with 2-hydroxy-1-(p-tolyl)ethan-1-one.

The reaction is an equilibrium process, and strategies to drive it towards the product are necessary. organic-chemistry.orgathabascau.ca This can be achieved by using a large excess of one reactant or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus or by using desiccants. organic-chemistry.org Strong acid catalysts are typically employed to protonate the carbonyl group of the carboxylic acid, making it more electrophilic. chemistrysteps.com

Table 1: Typical Catalysts and Conditions for Fischer Esterification

Catalyst Typical Conditions Key Features
Sulfuric Acid (H₂SO₄) Reflux in excess alcohol or with azeotropic water removal Strong proton source, effective but can cause side reactions. chemistrysteps.com
p-Toluenesulfonic Acid (p-TsOH) Similar to H₂SO₄, often used in non-polar solvents like toluene Solid catalyst, easier to handle than H₂SO₄. organic-chemistry.org

Optimization for this specific synthesis would involve carefully selecting the catalyst and reaction conditions to avoid dehydration of the 2-hydroxy-1-(p-tolyl)ethan-1-one or other side reactions involving the phenolic hydroxyl group of salicylic acid.

To circumvent the equilibrium limitations of Fischer esterification, more reactive carboxylic acid derivatives like acyl halides or anhydrides are often used. athabascau.ca The Schotten-Baumann reaction is a classic example, involving the reaction of an acyl chloride with an alcohol in the presence of a base. ijrpr.comresearchgate.netscribd.com

For the synthesis of this compound, this would involve two potential pathways:

Pathway A: Reaction of salicyloyl chloride with 2-hydroxy-1-(p-tolyl)ethan-1-one.

Pathway B: Reaction of salicylic acid with 2-chloro-1-(p-tolyl)ethan-1-one (this is discussed further in section 2.3.2 as it involves a halide precursor).

In Pathway A, salicyloyl chloride is reacted with the alcohol. A stoichiometric amount of a base, such as pyridine or aqueous sodium hydroxide (B78521), is added to neutralize the hydrochloric acid byproduct, preventing it from protonating the alcohol and stopping the reaction. researchgate.netscribd.com

Table 2: Comparison of Esterification Methods

Method Advantages Disadvantages
Fischer Esterification Uses readily available starting materials; cost-effective. Reversible reaction; often requires harsh conditions (high heat, strong acid); may lead to side reactions. chemistrysteps.comathabascau.ca

| Acyl Halide Method | Irreversible and fast reaction; generally high-yielding. | Requires preparation of the acyl halide, which can be moisture-sensitive; produces corrosive HCl byproduct. athabascau.ca |

Advanced Synthetic Protocols for Enhanced Yield and Selectivity

Modern synthetic chemistry offers advanced methods that provide milder reaction conditions, greater functional group tolerance, and improved control over the reaction outcome.

The Mitsunobu reaction is a powerful tool for forming esters from primary or secondary alcohols and carboxylic acids under mild, neutral conditions. nih.govwikipedia.org It is particularly useful for sensitive substrates where acid- or base-catalyzed methods would fail. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

The mechanism involves the activation of the alcohol (2-hydroxy-1-(p-tolyl)ethan-1-one) by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. organic-chemistry.orgmissouri.edu The carboxylate anion of salicylic acid then acts as a nucleophile, displacing the activated hydroxyl group in an S_N_2 reaction. wikipedia.orgmissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for the achiral 2-hydroxy-1-(p-tolyl)ethan-1-one. organic-chemistry.orgmissouri.edu

Table 3: Common Reagents for the Mitsunobu Reaction

Reagent Type Examples Function
Phosphine Triphenylphosphine (PPh₃) Oxygen acceptor, activates the alcohol. tcichemicals.com
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) Hydrogen acceptor, facilitates the redox process. wikipedia.org
Nucleophile Salicylic Acid Provides the carboxylate to form the ester.

| Alcohol | 2-hydroxy-1-(p-tolyl)ethan-1-one | Substrate to be converted into the ester. |

A significant challenge in Mitsunobu reactions can be the removal of byproducts, namely triphenylphosphine oxide and the reduced hydrazinedicarboxylate, which often requires careful chromatography. tcichemicals.com

One of the most efficient and widely used methods for preparing phenacyl esters involves the reaction of a carboxylate salt with a phenacyl halide. nih.gov This pathway requires the synthesis of a halogenated precursor, typically 2-bromo-1-(p-tolyl)ethanone.

Step 1: Synthesis of 2-bromo-1-(p-tolyl)ethanone The key precursor, 2-bromo-1-(p-tolyl)ethanone, is generally synthesized by the bromination of 4'-methylacetophenone (p-acetyltoluene). This reaction typically uses molecular bromine in a suitable solvent like acetic acid or methanol (B129727). researchgate.net Alternative, greener methods for synthesizing phenacyl bromides from styrenes have also been developed. rsc.org

Step 2: Nucleophilic Substitution Once the phenacyl bromide is obtained, it is reacted with the salicylate anion. Salicylic acid is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) to form the more nucleophilic carboxylate. This anion then displaces the bromide from 2-bromo-1-(p-tolyl)ethanone in a standard S_N_2 reaction to form the final product. nih.gov This method is generally high-yielding and avoids the harsh conditions of Fischer esterification.

Table 4: Representative Conditions for Phenacyl Ester Synthesis via Halide Coupling

Halide Precursor Carboxylate Source Base Solvent Typical Conditions
2-bromo-1-(p-tolyl)ethanone Salicylic Acid K₂CO₃ Acetone, DMF Reflux, 2-6 hours
2-bromo-1-(p-tolyl)ethanone Salicylic Acid Triethylamine (TEA) Acetone Room temperature to reflux, 2-4 hours nih.gov

This two-step approach, involving the initial bromination of the ketone followed by nucleophilic substitution, represents a robust and selective strategy for the synthesis of this compound.

Catalytic Approaches (e.g., Zn(OTf)₂-catalyzed selective esterification)

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. While traditional methods often rely on strong mineral acids like sulfuric acid, these can be corrosive, difficult to handle, and generate significant waste. Modern synthetic chemistry has shifted towards the use of milder and more selective catalysts, such as Lewis acids. Among these, Zinc trifluoromethanesulfonate, or Zinc triflate (Zn(OTf)₂), has emerged as a highly effective catalyst for various organic transformations, including esterifications. wikipedia.org

Zn(OTf)₂ is a white, powdered salt that functions as a Lewis acid catalyst, activating the carboxylic acid group and facilitating nucleophilic attack by the alcohol. wikipedia.org In the context of synthesizing this compound, the reaction would typically involve the esterification of salicylic acid with 2-bromo-1-(p-tolyl)ethanone. The zinc catalyst coordinates to the carbonyl oxygen of the salicylic acid, increasing its electrophilicity and making it more susceptible to attack by the nucleophile.

One of the key advantages of using catalysts like Zn(OTf)₂ is the potential for chemoselectivity. Salicylic acid possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. Selective esterification of the carboxylic acid without affecting the hydroxyl group is crucial. Lewis acid catalysis can offer this selectivity under milder conditions than those required by strong acid catalysts, which might promote undesirable side reactions.

The general reaction conditions for such a catalyzed esterification are presented in the table below, based on typical Lewis acid-catalyzed procedures.

ParameterConditionPurpose
Reactants 2-hydroxybenzoic acid, 2-bromo-1-(p-tolyl)ethanoneStarting materials for the ester
Catalyst Zinc Triflate (Zn(OTf)₂)Lewis acid to activate the carboxylic acid
Solvent Aprotic solvent (e.g., Dichloromethane, Acetonitrile)To dissolve reactants and facilitate the reaction
Temperature Room temperature to moderate heating (reflux)To provide activation energy for the reaction
Base Mild, non-nucleophilic base (e.g., Triethylamine)To neutralize the HBr byproduct

This catalytic approach offers several benefits over traditional methods, including higher yields, cleaner reactions with fewer byproducts, and easier catalyst handling and removal.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis of this compound can be evaluated and improved through the lens of these principles.

Several key green chemistry principles can be applied to this synthesis: mdpi.comjddhs.com

Catalysis: The use of catalysts like Zn(OTf)₂ is inherently a green approach. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. mdpi.com Solid acid catalysts are also being explored for esterifications, which are often environmentally benign and easily separable from the reaction mixture. google.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. A well-designed esterification reaction has a high atom economy, with water or a salt being the only major byproduct.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of salicylate esters, solvent-free conditions or the use of greener solvents are preferable. mdpi.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Use of Renewable Feedstocks: A core principle of green chemistry is the use of raw materials derived from renewable sources. While the immediate precursors for this specific compound are typically petrochemical-based, there is a broader trend in producing platform chemicals from biomass. For instance, salicylic acid itself can be synthesized from wintergreen oil, a natural source, which aligns with green chemistry goals. researchgate.netnih.govresearchgate.net

The table below summarizes the application of green chemistry principles to the synthesis of the target compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Optimizing reaction conditions to maximize yield and minimize byproducts.
Catalysis Employing recyclable catalysts like solid acids or Lewis acids (Zn(OTf)₂) instead of corrosive mineral acids. wikipedia.orggoogle.com
Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction time and energy input compared to conventional reflux.
Safer Solvents Exploring solvent-free reaction conditions or using environmentally benign solvents. mdpi.com
Renewable Feedstocks Using salicylic acid derived from natural sources like wintergreen oil. researchgate.netnih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Elucidation of Molecular Structure and Conformation of 2 Oxo 2 P Tolyl Ethyl 2 Hydroxybenzoate

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are indispensable for the initial determination of a molecule's connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts, Coupling Analysis, and 2D-NMR Techniques

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate would be expected to show distinct signals for each type of proton. The protons on the p-tolyl ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the 2-hydroxybenzoate moiety would also resonate in the aromatic region, with their splitting pattern revealing their relative positions. A key feature would be the singlet corresponding to the methylene (B1212753) (-CH2-) protons situated between the ester and ketone functionalities. The phenolic hydroxyl proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups would be expected to resonate at the downfield end of the spectrum (typically in the 160-200 ppm range). The aromatic carbons would appear in the 110-160 ppm region, and the methylene carbon would be observed further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
p-Tolyl-CH₃~2.4 (s, 3H)~21
-CH₂-~5.5 (s, 2H)~66
Aromatic-H (p-tolyl)~7.3 (d) and ~7.9 (d)~129, ~130, ~134, ~145
Aromatic-H (salicylate)~6.9-7.9 (m, 4H)~117, ~119, ~130, ~136, ~161
Phenolic-OHVariable, broad singlet-
Ester C=O-~169
Ketone C=O-~192

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₁₄O₄), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong evidence for the correct molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural clues. Expected fragmentation would involve cleavage of the ester bond, leading to ions corresponding to the 2-hydroxybenzoyl and the 2-oxo-2-(p-tolyl)ethyl moieties.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., ester, carbonyl, hydroxyl)

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption band around 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group.

Another strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the ketone group.

Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations for the ester would be observed in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad)
Ester C=O stretch1720-1740
Ketone C=O stretch1680-1700
Aromatic C=C stretch1450-1600
C-O stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings and carbonyl groups in this compound would lead to characteristic absorptions in the UV region. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic systems and n → π* transitions of the carbonyl groups. The exact wavelengths of maximum absorbance (λmax) would be sensitive to the solvent used.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it would elucidate how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., involving the phenolic hydroxyl group) and π-π stacking of the aromatic rings. Such information is crucial for understanding the material's macroscopic properties.

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 2 P Tolyl Ethyl 2 Hydroxybenzoate

Hydrolytic Stability and Decomposition Pathways under Various Conditions (e.g., acidic, basic)

The stability of the ester linkage in 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is highly dependent on the pH of the environment. Like most esters, it is susceptible to hydrolysis, which involves the cleavage of the acyl-oxygen bond. This process can be catalyzed by either acid or base, with distinct mechanisms and reaction rates.

Basic Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, an irreversible process initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (sodium salicylate (B1505791), if NaOH is used) and a neutral alcohol (2-hydroxy-1-(p-tolyl)ethan-1-one). The final step involves an acid-base reaction where the liberated phenolic hydroxyl group, if not already deprotonated, and the carboxylic acid proton are removed by the base. The rate of alkaline hydrolysis is significantly influenced by substituents on the phenyl rings. researchgate.netresearchgate.net Generally, electron-withdrawing groups on the salicylate ring would increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups would decrease the rate.

Decomposition Pathways Summary: The primary decomposition pathway under both acidic and basic hydrolytic conditions is the cleavage of the ester bond.

Products of Hydrolysis:

Salicylic (B10762653) acid (under acidic conditions) or its conjugate base, Salicylate (under basic conditions).

2-hydroxy-1-(p-tolyl)ethan-1-one.

The table below summarizes the expected hydrolytic behavior.

ConditionCatalystKey Mechanistic StepProductsRelative Rate
Basic OH⁻Nucleophilic attack by OH⁻ on ester carbonylSalicylate salt, 2-hydroxy-1-(p-tolyl)ethan-1-oneFast, Irreversible
Acidic H₃O⁺Nucleophilic attack by H₂O on protonated ester carbonylSalicylic acid, 2-hydroxy-1-(p-tolyl)ethan-1-oneSlower, Reversible

Transesterification Reactions and Their Synthetic Utility

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. saudijournals.com

Mechanism: The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-catalyzed transesterification: An alkoxide (R'O⁻), generated from the new alcohol by the base, acts as the nucleophile.

Acid-catalyzed transesterification: The ester's carbonyl oxygen is protonated, activating it for attack by the neutral alcohol molecule.

This reaction is typically an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or one of the products (in this case, 2-hydroxy-1-(p-tolyl)ethan-1-one) is removed from the reaction mixture as it is formed. researchgate.net

Synthetic Utility: The primary synthetic utility of transesterifying this compound is the generation of new salicylate esters. This provides a convenient route to a library of salicylate derivatives without having to handle salicylic acid directly, which can be advantageous in certain synthetic schemes. For example, reacting the title compound with methanol (B129727) would yield Methyl salicylate, while reaction with ethanol (B145695) would produce Ethyl salicylate. nih.govchemicalbook.com This methodology is a cornerstone of processes like biodiesel production from triglycerides and has broad applications in organic synthesis for modifying ester functionalities. saudijournals.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The target molecule possesses two aromatic rings that can potentially undergo substitution reactions: the p-tolyl ring and the salicylate ring. Their reactivity towards electrophiles is governed by the nature of the substituents they carry. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): EAS is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. chemeurope.com

The p-Tolyl Ring: This ring is substituted with a methyl group (-CH₃) and the larger phenacyl ester group. The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.orglibretexts.org The phenacyl ester group is a deactivating, meta-directing group due to the electron-withdrawing nature of the ketone. In a competition between these two effects, the activating methyl group's influence is dominant. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl group (C3' and C5'). The para position is blocked.

The Salicylate Ring: This ring is substituted with a hydroxyl group (-OH) and an ester group (-O-C=O). The hydroxyl group is a powerful activating, ortho, para-directing substituent. ncert.nic.in The ester group is deactivating and meta-directing. libretexts.org The activating -OH group's directing effect will dominate completely. It strongly directs incoming electrophiles to the positions ortho and para to itself. The C2 position holds the ester, and the C6 position is sterically hindered. The para position (C4) and the other ortho position (C6) are the most likely sites for substitution. Given the strong activation, reactions like nitration or halogenation would proceed readily. libretexts.org

The following table summarizes the directing effects for EAS on both rings.

RingSubstituentTypeDirecting EffectPredicted Position of Attack
p-Tolyl -CH₃ (Methyl)Activatingortho, paraC3', C5'
-C(O)CH₂-Deactivatingmeta(Minor influence)
Salicylate -OH (Hydroxyl)Strongly Activatingortho, paraC4, C6
-C(O)O-Deactivatingmeta(Minor influence)

Nucleophilic Aromatic Substitution (NAS): NAS requires the presence of a strong electron-withdrawing group (like -NO₂) on the aromatic ring and a good leaving group. Neither the p-tolyl nor the salicylate ring in the parent molecule is sufficiently electron-deficient to undergo NAS under standard conditions. This type of reaction is not a characteristic feature of its chemistry without further modification.

Reduction and Oxidation Chemistry of the Phenacyl and Ester Moieties

The ketone and ester functional groups present in this compound can undergo various reduction and oxidation reactions.

Reduction:

Reduction of the Phenacyl Ketone: The ketone can be selectively reduced to a secondary alcohol, yielding 2-hydroxy-2-(p-tolyl)ethyl 2-hydroxybenzoate. This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The phenacyl ester framework is often used as a photoremovable protecting group, and its photoreduction can occur via a radical mechanism in the presence of hydrogen donors. nih.gov

Reduction of the Ester: The ester group can be reduced to a primary alcohol. This requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄). This reaction would cleave the molecule, yielding salicylic alcohol (saligenin) and 1-(p-tolyl)ethane-1,2-diol. Modern methods are also exploring photocatalysts for ester reduction under milder conditions. sciencedaily.com

Oxidation:

Oxidation of the Phenacyl Moiety: The phenacyl group is generally resistant to oxidation. However, the ketone could potentially undergo a Baeyer-Villiger oxidation with a peroxyacid (e.g., m-CPBA) to form an ester, specifically p-tolyl 2-(2-hydroxybenzoyloxy)acetate. The methylene (B1212753) group adjacent to the ketone and the ester oxygen is activated and could be susceptible to oxidation under certain conditions. Permanganate-periodate oxidation is a known method for cleaving molecules at keto-positions, which would lead to the degradation of the phenacyl ester. nih.gov

Oxidation of the Salicylate Moiety: The phenolic hydroxyl group makes the salicylate ring electron-rich and susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or the formation of quinone-like structures. The direct oxidation of the ester group itself is not a common transformation.

Derivatization Strategies and Synthetic Applications as an Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules through derivatization of its functional groups. lookchem.com

The phenacyl group offers several sites for modification:

Ketone Reactions: The carbonyl group can react with nucleophiles. For instance, it can form ketals with alcohols under acidic conditions, providing a means to protect the ketone. It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols.

α-Halogenation: The methylene protons (α to the ketone) are acidic and can be removed by a base. The resulting enolate can react with electrophiles. For example, reaction with bromine in acidic or basic conditions would lead to the formation of 2-bromo-2-oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. These α-haloketones are valuable synthetic intermediates.

Photoremovable Protecting Group: Phenacyl esters are well-known photoremovable protecting groups for carboxylic acids. tandfonline.comresearchgate.net Upon irradiation with UV light, the ester is cleaved, releasing the free carboxylic acid (salicylic acid) and generating a byproduct derived from the phenacyl cation, typically acetophenone (B1666503) or a rearranged product. This property makes the title compound useful in applications where the controlled release of salicylic acid is desired.

The salicylate portion of the molecule also provides opportunities for derivatization:

Phenolic Hydroxyl Group Reactions: The acidic phenolic hydroxyl group can be deprotonated with a base and subsequently alkylated or acylated. For example, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate would yield the corresponding methyl ether. Acylation with an acid chloride or anhydride (B1165640) would produce a phenolic ester. Derivatizing reagents like para-tolyl isocyanate can also react with the hydroxyl group. nih.gov

Kolbe-Schmidt Reaction: While the ester is present, if the molecule were first hydrolyzed to release salicylic acid, the resulting phenolate (B1203915) could undergo the Kolbe-Schmidt reaction. This involves carboxylation with carbon dioxide under pressure and heat, typically adding a second carboxylic acid group ortho to the hydroxyl group. libretexts.org

Investigation of Reaction Kinetics and Thermodynamics for Key Transformations of this compound

The study of reaction kinetics and thermodynamics provides crucial insights into the stability, reactivity, and transformation pathways of chemical compounds. For this compound, a comprehensive understanding of these parameters is essential for predicting its behavior under various conditions. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, a detailed analysis can be conducted by examining key transformations it is likely to undergo, primarily ester hydrolysis, and drawing parallels from structurally related compounds.

The principal transformation of interest for this compound is the cleavage of its ester bond, a reaction that can be catalyzed by either acid or base. The kinetics of this hydrolysis will be influenced by factors such as pH, temperature, and the solvent environment.

Acid-Catalyzed Hydrolysis

In an acidic medium, the hydrolysis of an ester typically proceeds via an AAc2 mechanism, which involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. This process is generally reversible. For benzoate (B1203000) esters, the reaction mechanism can sometimes shift towards an AAc1 mechanism, particularly with sterically hindered esters or in strongly acidic, non-aqueous conditions. This involves the formation of a resonance-stabilized acylium ion as a rate-determining step.

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of substituents on both the acyl and the alcohol portions of the ester. For this compound, the p-tolyl group on the phenacyl moiety is an electron-donating group, which can slightly influence the stability of the transition state. The hydroxyl group on the salicylate portion can participate in intramolecular catalysis, potentially affecting the reaction rate.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible process that follows a BAc2 mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the alkoxide leaving group is usually the rate-determining step. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid by the alkoxide.

The kinetics of this reaction are highly dependent on the concentration of the hydroxide ion and the ester. The electronic nature of the substituents plays a significant role; electron-withdrawing groups on the acyl portion generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. In the case of this compound, the electronic effects of the p-tolyl and hydroxyl groups will modulate the reactivity.

Thermodynamic Considerations

The hydrolysis of an ester is generally a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG). This is due to the formation of a more stable carboxylic acid (or carboxylate) and an alcohol. The enthalpy change (ΔH) for ester hydrolysis is typically exothermic, releasing heat. The entropy change (ΔS) is often small but can be positive due to the increase in the number of molecules in the system.

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the reaction. For the common BAc2 mechanism, the formation of a structured tetrahedral intermediate is reflected in a negative entropy of activation.

Kinetic and Thermodynamic Data from Analogous Compounds

To illustrate the expected kinetic and thermodynamic parameters for the hydrolysis of this compound, data from studies on similar benzoate and phenacyl esters are presented below. These values provide a basis for understanding the magnitude of the rate constants and activation parameters.

Table 1: Kinetic Data for the Alkaline Hydrolysis of Substituted Methyl Benzoates

SubstituentRate Coefficient (k) at 30.0 °C (in 70% dioxane-water)
H1.00 (relative)
p-CH₃0.75 (relative)
m-Cl3.65 (relative)
p-Cl2.50 (relative)

This interactive table showcases the relative rates of hydrolysis for different substituted methyl benzoates. The data indicates that electron-donating groups like methyl decrease the reaction rate, while electron-withdrawing groups like chloro increase it.

Table 2: Activation Parameters for the Alkaline Hydrolysis of Methyl 2-(2-oxo-2-phenylethyl)benzoates in 70% Dioxane-Water

CompoundΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Methyl 2-(2-oxopropyl)benzoate58.6-88
Methyl 2-(2-oxo-2-phenylethyl)benzoate63.2-75

This interactive table presents the enthalpy and entropy of activation for the alkaline hydrolysis of related keto-esters. The negative entropy of activation is consistent with the formation of an ordered transition state, characteristic of the BAc2 mechanism.

These data from analogous compounds suggest that the hydrolysis of this compound would be subject to similar electronic and steric influences. The presence of the p-tolyl group, being weakly electron-donating, would be expected to slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to an unsubstituted phenyl group. Conversely, the hydroxyl group in the ortho position of the benzoate moiety can influence the reaction through intramolecular hydrogen bonding or catalysis. A comprehensive kinetic and thermodynamic investigation of this compound itself would be necessary to precisely quantify these effects.

Computational and Theoretical Studies on 2 Oxo 2 P Tolyl Ethyl 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure, reactivity, and stability of organic compounds such as 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations are used to determine the optimized molecular geometry and electronic properties. researchgate.net For a molecule like this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), can compute various parameters. nih.gov These calculations provide insights into the distribution of electron density and the nature of chemical bonds within the molecule. nih.gov

HOMO-LUMO Analysis: A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov For aromatic esters, these orbitals are typically distributed across the π-conjugated systems of the phenyl rings.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors help in predicting how this compound would interact with other chemical species.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalCorrelates with electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron-accepting ability
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Chemical Hardness (η)Resistance to change in electron distributionA measure of molecular stability
Electrophilicity Index (ω)Propensity to accept electronsQuantifies the electrophilic nature of the molecule

Conformational Analysis and Energy Minima Determination

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

Computational methods can systematically explore the conformational space by rotating the molecule's single bonds. For this compound, key torsional angles would include the rotation around the ester bond (C-O-C) and the bonds connecting the phenyl rings to the rest of the molecule.

A study on the related molecule, phenyl benzoate (B1203000), used methods like Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) to investigate its conformational properties. nih.govresearchgate.net Such calculations generate a potential energy surface by varying the dihedral angles. The points on this surface with the lowest energy correspond to the most stable conformers. The B3LYP/6-31+G* level of theory, for instance, has been shown to estimate the shape of the potential energy functions for phenyl torsion reasonably well, although it may underestimate the rotational barriers. nih.govresearchgate.net This analysis helps identify the most probable shape of the molecule under different conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. nih.govnih.gov These theoretical shifts are often scaled or compared with a reference compound (like tetramethylsilane, TMS) to improve accuracy. acs.org

IR and Raman Frequencies: Theoretical vibrational spectra can be computed from the harmonic force constants calculated at the optimized geometry. nih.govresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes. For this compound, this would help assign specific peaks in the experimental IR and Raman spectra to the stretching and bending of functional groups like C=O (carbonyl), C-O (ester), and aromatic C-H bonds. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For this molecule, the calculations would likely reveal π→π* transitions associated with the aromatic rings as the dominant electronic transitions. researchgate.net

Spectroscopic TechniqueComputational MethodPredicted ParametersInformation Gained
NMRDFT (GIAO)Chemical Shifts (δ), Coupling Constants (J)Structural connectivity and chemical environment of atoms
IR/RamanDFT (Frequency Calculation)Vibrational Frequencies (cm-1), IntensitiesIdentification of functional groups and bonding patterns
UV-VisTD-DFTAbsorption Wavelengths (λmax), Oscillator StrengthsElectronic transitions and conjugated systems

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational methods are crucial for investigating the mechanisms of chemical reactions, such as the synthesis (e.g., Fischer esterification) or hydrolysis of this compound. masterorganicchemistry.commasterorganicchemistry.com

Potential Energy Surface (PES) Mapping: A potential energy surface is a multidimensional plot of a system's energy as a function of its geometric coordinates. wikipedia.org By mapping the PES for a reaction, chemists can identify the lowest energy pathway from reactants to products. libretexts.org Stationary points on the PES correspond to stable molecules (energy minima) and transition states (saddle points). libretexts.orgnumberanalytics.com

Transition State Theory: This theory is used to calculate the rate of a reaction. The central concept is the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational chemists locate the TS structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. For the hydrolysis of an ester, for example, calculations can map the energy changes as a water molecule attacks the carbonyl carbon, proceeds through a tetrahedral intermediate (the transition state), and leads to the final products. nih.gov

Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule (a ligand), such as this compound, might interact with a larger biomolecule, typically a protein or enzyme.

Molecular Docking: Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijrpr.com The process involves sampling many possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. tsijournals.comresearchgate.net Salicylate (B1505791) derivatives have been studied for their interaction with enzymes like cyclooxygenases (COX). researchgate.net A docking study of this compound could identify potential protein targets and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of the system over time. Starting from the docked pose, an MD simulation would solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific material property. mdpi.com

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured activity (e.g., enzyme inhibition, antioxidant capacity). bjmu.edu.cn

Next, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure and properties (e.g., steric, electronic, hydrophobic).

Exploration of Potential Biological Activities and Underlying Mechanisms of Action Mechanistic, Non Clinical Focus

In Vitro Enzyme Inhibition or Receptor Binding Studies

There is no available information from in vitro studies to suggest that 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate acts as an inhibitor or ligand for any specific enzymes or receptors. Such studies are crucial for elucidating potential mechanisms of action and identifying molecular targets. Without this data, the pharmacological profile of this compound remains unknown.

Antioxidant Activity Investigations and Radical Scavenging Pathways

Investigations into the antioxidant properties of this compound, including its potential to scavenge free radicals, have not been reported in the scientific literature. Standard assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to determine if this molecule possesses any antioxidant capabilities.

Antimicrobial or Antifungal Activity Studies

There are no published studies that have evaluated the efficacy of this compound against bacteria or fungi. Therefore, its potential as an antimicrobial or antifungal agent has not been established. Mechanistic studies to determine how it might inhibit microbial growth are also absent from the current body of scientific knowledge.

Cytotoxicity Mechanisms in Cell Lines

The effect of this compound on the viability and proliferation of cell lines has not been documented. Cytotoxicity assays are fundamental in assessing a compound's potential for therapeutic use or its toxicological risk. The cellular pathways that might be affected by this compound are, consequently, uncharacterized.

Structure-Activity Relationship (SAR) Development

Due to the absence of in vitro biological activity data for this compound and its close analogs, the development of any structure-activity relationships (SAR) is not possible. SAR studies rely on comparing the biological activity of a series of structurally related compounds to identify the chemical moieties responsible for their effects. Without foundational activity data, no such analysis can be undertaken.

Applications and Potential in Advanced Materials and Chemical Synthesis

As a Precursor or Building Block in Complex Organic Synthesis

There is no specific information available in scientific literature detailing the use of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate as a precursor or building block in complex organic syntheses. Its molecular structure, featuring a salicylate (B1505791) ester and a phenacyl-like moiety, suggests it could theoretically be used in reactions targeting these functional groups, but no such examples have been published.

Integration into Polymer Architectures (e.g., as a monomer or functional group)

No studies have been found that report the integration of this compound into polymer architectures, either as a monomer or as a functional group.

Role in Supramolecular Chemistry or Self-Assembly (e.g., hydrogen bonding interactions)

There is no available research on the role of this compound in supramolecular chemistry or self-assembly processes.

Application in Catalysis (e.g., as a ligand or additive)

There are no published reports on the application of this compound in the field of catalysis, either as a ligand or as an additive.

Challenges and Future Directions in the Academic Research of 2 Oxo 2 P Tolyl Ethyl 2 Hydroxybenzoate

Addressing Synthetic Efficiency and Scalability Issues

Currently, detailed and optimized synthetic routes for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate are not widely published in academic literature. A primary challenge for future research will be the development of efficient and scalable synthesis protocols. Conventional methods for synthesizing similar esters, such as the esterification of salicylic (B10762653) acid with a corresponding alcohol, could serve as a starting point. For instance, the preparation of ethyl salicylate (B1505791) often involves the esterification of salicylic acid with ethanol (B145695) in the presence of an acid catalyst. chemicalbook.com

Future research should focus on optimizing reaction conditions, including the choice of catalysts, solvents, and temperature, to maximize yield and purity while minimizing reaction times. Investigating alternative synthetic strategies, such as catalyst-free methods or flow chemistry approaches, could offer significant improvements in efficiency and scalability, moving beyond traditional batch processes. A comparative analysis of different synthetic methodologies would be crucial in establishing a cost-effective and industrially viable route.

Table 1: Potential Synthetic Parameters for Optimization

ParameterTraditional ApproachPotential Future Direction
Catalyst Concentrated H₂SO₄Heterogeneous catalysts, enzyme catalysis, catalyst-free conditions
Solvent Excess alcohol reactantGreener solvents, solvent-free reactions
Purification Distillation, recrystallizationChromatographic methods, continuous separation techniques
Process Batch synthesisContinuous flow synthesis

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough investigation into the reaction mechanisms governing the synthesis of this compound is essential. While the general mechanism of esterification is well-understood, the specific kinetics and potential side reactions for this compound remain unexplored. Future studies could employ techniques such as kinetic analysis and isotopic labeling to elucidate the mechanistic pathways.

Identifying and characterizing any reaction intermediates would provide valuable insights into the reaction progress and help in mitigating the formation of impurities. The study of reaction mechanisms in related compounds, such as the reactions of ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles, has revealed complex pathways and the formation of unexpected products, highlighting the importance of such detailed investigations. nih.govresearchgate.net

Development of Novel Derivatization Strategies for Enhanced Properties

Systematic derivatization of the this compound scaffold presents a significant opportunity for future research. Modifications at various positions on the aromatic rings or the ester linkage could lead to the development of new molecules with enhanced or novel properties. For example, introducing different substituents could modulate the compound's electronic and steric properties, potentially influencing its biological activity or material characteristics.

Exploring the synthesis of derivatives, such as those incorporating different heterocyclic moieties, could be a fruitful area of research. The synthesis of novel pyrazole-containing quinoxaline (B1680401) derivatives has demonstrated how structural modifications can lead to biologically active compounds. researchgate.net A focused effort on creating a library of derivatives of this compound would be a valuable step in exploring its structure-activity relationships.

Expanding Theoretical Predictions and Experimental Validation Efforts

Computational chemistry can play a pivotal role in guiding the future research of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the compound's molecular geometry, electronic properties, and reactivity. These predictions can then be validated through experimental studies, providing a powerful synergy between theoretical and practical research.

Future work should involve the use of computational models to predict the potential biological targets or material applications of this compound and its derivatives. For instance, molecular docking studies could be employed to investigate its potential interactions with biological macromolecules. Subsequent experimental validation of these theoretical predictions would be crucial to confirm the findings.

Exploration of Undiscovered Mechanistic Bioactive Pathways

The potential biological activities of this compound are currently unknown. Given that the salicylate moiety is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could exhibit interesting pharmacological properties. chemicalbook.com

A significant future direction would be to screen this compound for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. Should any promising activity be identified, subsequent research should focus on elucidating the underlying mechanistic bioactive pathways. This would involve identifying the molecular targets and understanding how the compound modulates cellular signaling pathways.

Sustainable and Eco-friendly Research Practices in its Chemistry

Future research on this compound should be conducted with a strong emphasis on green and sustainable chemistry principles. This includes the use of renewable starting materials, the development of atom-economical synthetic routes, and the use of environmentally benign solvents and catalysts.

The principles of green chemistry that could be applied to the synthesis of this compound include minimizing waste, using less hazardous chemical syntheses, and designing for energy efficiency. By incorporating these principles from the outset of research and development, the environmental impact of synthesizing and using this compound can be significantly reduced.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate to achieve high yields and purity?

Methodological Answer: Synthesis optimization involves:

  • Reagent Selection : Use ethyl oxalyl chloride or analogous acylating agents for esterification, as demonstrated in the synthesis of structurally similar phenacyl benzoates .
  • Catalysis : Triethylamine (TEA) or DMAP can enhance reaction efficiency by neutralizing acidic byproducts .
  • Temperature Control : Reactions often require mild conditions (25–60°C) to avoid decomposition of the 2-oxoethyl group .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the aromatic protons of the p-tolyl group (δ 7.3–7.9 ppm) and the ester carbonyl (δ 4.3–4.5 ppm for CH₂) .
    • ¹³C NMR : The 2-oxo group appears at δ 190–200 ppm .
  • X-Ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .
  • HPLC-MS : Validates molecular weight (C₁₆H₁₄O₅, MW 286.28) and detects impurities using reverse-phase C18 columns .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 100°C; store at RT in sealed containers .
  • Light Sensitivity : The 2-hydroxybenzoate moiety is prone to photodegradation; amber vials are recommended .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH < 3 or > 9); use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving the 2-oxoethyl group?

Methodological Answer:

  • Nucleophilic Attack : The 2-oxo group’s electron-withdrawing nature directs nucleophiles (e.g., amines, thiols) to the β-carbon, forming stable enolate intermediates .
  • Computational Modeling : DFT studies show that the LUMO of the 2-oxoethyl group is localized on the carbonyl carbon, favoring electrophilic substitution .
  • Experimental Validation : Trapping intermediates with TEMPO radicals confirms free-radical pathways in oxidative reactions .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

Methodological Answer:

  • SAR Studies :
    • p-Tolyl Substitution : Electron-donating groups (e.g., -CH₃) improve metabolic stability compared to electron-withdrawing groups (e.g., -NO₂) .
    • Ester Linkage : Replacing the 2-hydroxybenzoate with a thioester increases membrane permeability in antimicrobial assays .
  • Biological Screening : Use in vitro models (e.g., cancer cell lines, enzyme inhibition assays) to prioritize derivatives with IC₅₀ < 10 μM .

Q. How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Meta-Analysis : Compare datasets using tools like ChemBioDraw to identify structural outliers or impurities influencing activity .
  • Advanced Analytics : LC-MS/MS quantifies active metabolites that may contribute to observed discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.